
2-(2-(Trifluoromethyl)cyclopropyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of trifluoromethyl-substituted alkenes with diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction conditions often involve mild temperatures and inert atmospheres to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring or the trifluoromethyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, aldehydes, and various substituted cyclopropyl derivatives .
科学的研究の応用
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals
作用機序
The mechanism of action of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)propionic acid
- 2-(Trifluoromethyl)butyric acid
Uniqueness
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other trifluoromethyl-substituted acids .
特性
分子式 |
C6H7F3O2 |
|---|---|
分子量 |
168.11 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(4)2-5(10)11/h3-4H,1-2H2,(H,10,11) |
InChIキー |
NQISNDXNSIXNCQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




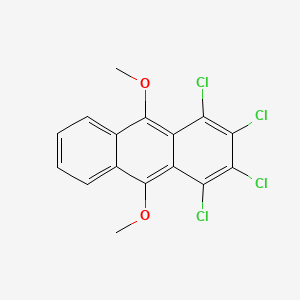
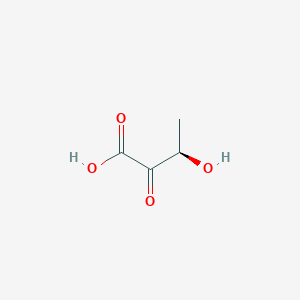

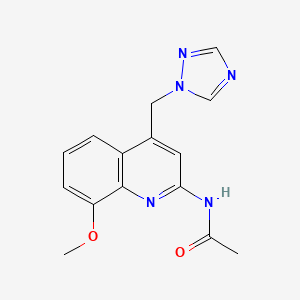
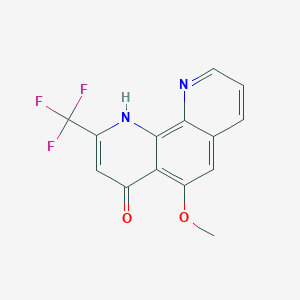
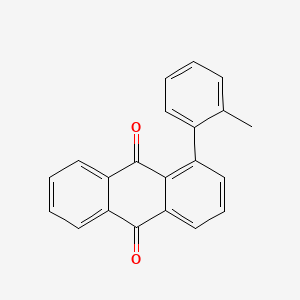
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
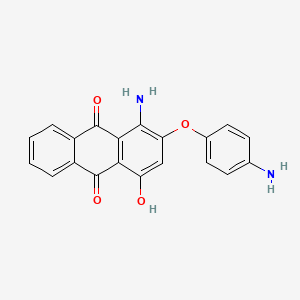
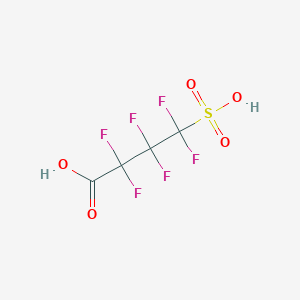
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
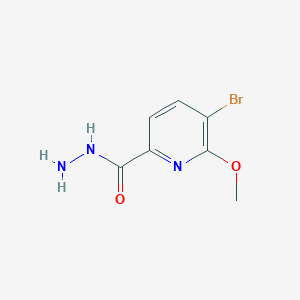
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
